3-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide
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Overview
Description
3-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanohydrazide is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanohydrazide typically involves the condensation of 3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid hydrazide with 3,4-dimethoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles such as halogens, nitro groups
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated benzothiazole derivatives
Scientific Research Applications
3-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanohydrazide has several scientific research applications:
Medicinal Chemistry: This compound has potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanohydrazide involves its interaction with various molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. The hydrazide moiety can form covalent bonds with enzyme active sites, inhibiting their activity. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzothiazol-2-ylsulfanyl)propane-1-sulfonic acid
- 3-(1,3-benzothiazol-2-ylsulfanyl)propanenitrile
- 3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzonitrile
Uniqueness
Compared to similar compounds, 3-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanohydrazide is unique due to the presence of the hydrazide moiety and the 3,4-dimethoxyphenyl group. These functional groups enhance its biological activity and electronic properties, making it more versatile for various applications .
Properties
Molecular Formula |
C19H19N3O3S2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C19H19N3O3S2/c1-24-15-8-7-13(11-16(15)25-2)12-20-22-18(23)9-10-26-19-21-14-5-3-4-6-17(14)27-19/h3-8,11-12H,9-10H2,1-2H3,(H,22,23)/b20-12+ |
InChI Key |
HMXIYKMPASEGCZ-UDWIEESQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CCSC2=NC3=CC=CC=C3S2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CCSC2=NC3=CC=CC=C3S2)OC |
Origin of Product |
United States |
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